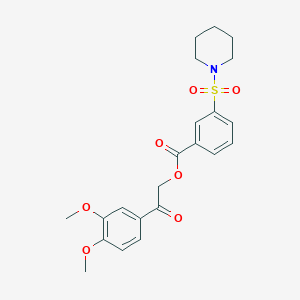![molecular formula C20H20N2O3S2 B285352 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B285352.png)
6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, also known as compound X, is a synthetic derivative of thiazolopyrimidine. This compound has gained significant attention from the scientific community due to its potential applications in the field of medicine.
Scientific Research Applications
Compound X has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is its anti-inflammatory properties. Studies have shown that this compound X can inhibit the production of inflammatory cytokines, which can help in the treatment of various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the production of inflammatory cytokines. By inhibiting the activity of PDE4, this compound X can reduce the production of inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound X can reduce inflammation and pain in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, it has been shown to have a neuroprotective effect in animal models of Parkinson's disease. However, further studies are needed to determine the biochemical and physiological effects of this compound X in humans.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X is its ability to inhibit the activity of PDE4, which is involved in the production of inflammatory cytokines. This makes it a promising candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound X is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X. One of the most promising directions is the development of more potent derivatives of this compound X that can be used in the treatment of inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of this compound X in humans. Finally, studies are needed to determine the potential applications of this compound X in the treatment of other diseases such as cancer and cardiovascular diseases.
Conclusion:
Compound X is a synthetic derivative of thiazolopyrimidine that has gained significant attention from the scientific community due to its potential applications in the field of medicine. Its ability to inhibit the activity of PDE4 makes it a promising candidate for the treatment of various inflammatory diseases. However, further studies are needed to determine its long-term effects in humans and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of 6-ethyl-7-methyl-3-[(2-naphthylsulfonyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one X involves the reaction of 2-naphthylsulfonyl chloride with 2-amino-4-methyl-5-ethylthiazole followed by the addition of methyl vinyl ketone. The reaction mixture is then heated to produce this compound X. The yield of the synthesis process is approximately 60%.
Properties
Molecular Formula |
C20H20N2O3S2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
6-ethyl-7-methyl-3-(naphthalen-2-ylsulfonylmethyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H20N2O3S2/c1-3-18-13(2)21-20-22(19(18)23)16(11-26-20)12-27(24,25)17-9-8-14-6-4-5-7-15(14)10-17/h4-10,16H,3,11-12H2,1-2H3 |
InChI Key |
CANVNWYGCNGOES-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)C(CS2)CS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-Chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285271.png)
![2-{4-Chloro-5-[(3,4-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285272.png)
![2-{4-Chloro-5-[(2,5-dimethylanilino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B285273.png)
![2-chloro-N-{4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]phenyl}benzamide](/img/structure/B285274.png)
![2-chloro-N-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]phenyl}benzamide](/img/structure/B285275.png)
![2,4-Dichloro-5-[(3,4-dimethylanilino)sulfonyl]benzoic acid](/img/structure/B285277.png)
![5-[(4-Bromoanilino)sulfonyl]-2,4-dichlorobenzoic acid](/img/structure/B285278.png)
![N-cyclohexyl-5-[(isopropylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B285279.png)
![Ethyl 1-{[2-methoxy-5-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B285280.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 4-methyl-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285281.png)
![2-(3,4-Dimethoxyphenyl)-2-oxoethyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B285284.png)


![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
